N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-carboxamide
Description
N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]thiophene-2-carboxamide is a synthetic organic compound featuring a benzofuran moiety linked via a methoxyethyl group to a thiophene-2-carboxamide scaffold. The methoxyethyl (-OCH2CH2OCH3) substituent may enhance pharmacokinetic properties, such as solubility and target binding affinity.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-19-14(10-17-16(18)15-7-4-8-21-15)13-9-11-5-2-3-6-12(11)20-13/h2-9,14H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUQNHRFUUHVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CS1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Methoxyethyl Group Introduction: The methoxyethyl group can be introduced via an alkylation reaction using methoxyethyl halide.
Thiophene Carboxamide Formation: The final step involves the formation of the thiophene carboxamide through an amide coupling reaction between thiophene-2-carboxylic acid and the intermediate containing the benzofuran and methoxyethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene and benzofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues in MAO-B Inhibition
Compounds 23 and 24 from are thiosemicarbazide derivatives with structural similarities to the target compound. Both feature a methoxyethyl group but differ in their core heterocycles (benzofuran vs. benzo-thiophene):
| Compound | Core Structure | Substituents | MAO-B IC50 (µM) | MAO-B Ki (µM) | Cytotoxicity |
|---|---|---|---|---|---|
| Compound 23 | Benzofuran | Methoxyethyl, thiosemicarbazide | 0.042 | 0.035 | Non-toxic |
| Compound 24 | Benzo-thiophene | Methoxyethyl, thiosemicarbazide | 0.056 | 0.046 | Non-toxic |
| Target Compound | Benzofuran | Methoxyethyl, carboxamide | Not reported | Not reported | Not reported |
Key Findings :
- Benzofuran derivatives (e.g., Compound 23) exhibit stronger MAO-B inhibition than benzo-thiophene analogs (Compound 24), highlighting the importance of oxygen in the fused heterocycle for enzyme interaction .
- The methoxyethyl group enhances MAO-B affinity by optimizing steric and electronic interactions within the enzyme’s active site .
Thiophene-2-Carboxamide Derivatives in Antimicrobial Activity
describes thiophene-2-carboxamide derivatives with pyrazole substituents, demonstrating potent antifungal activity. For example:
| Compound | Substituent | Target Fungus | EC50 (µmol/L) | Reference |
|---|---|---|---|---|
| 7c | 4-Fluorophenethyl | Rhizoctonia solani | 11.6 | |
| 7j | 2-Fluorophenyl | Fusarium graminearum | 28.9 |
Structural Insights :
- Fluorinated aromatic substituents (e.g., 4-fluorophenethyl in 7c) improve antifungal efficacy by enhancing lipophilicity and membrane penetration .
- Molecular docking reveals that high-activity compounds form stable interactions with succinate dehydrogenase (SDH), a key antifungal target .
pyrazole) may alter specificity.
Structural Comparisons with N-(2-Nitrophenyl)thiophene-2-Carboxamide
analyzes N-(2-nitrophenyl)thiophene-2-carboxamide , a structural analog with a nitro group instead of a benzofuran-methoxyethyl chain. Key differences:
| Parameter | Target Compound | N-(2-Nitrophenyl)thiophene-2-carboxamide |
|---|---|---|
| Dihedral Angle | Not reported | 13.53° (benzene-thiophene) |
| Bioactivity | Potential MAO-B/SDH inhibition | Antibacterial, genotoxic |
| Substituent Effects | Methoxyethyl enhances solubility | Nitro group increases reactivity/toxicity |
The nitro group in the analog contributes to genotoxicity in mammalian cells, whereas the target compound’s methoxyethyl group may reduce adverse effects .
Antioxidant Thiophene-2-Carboxamide Derivatives
reports 5.10a-d , thiophene-2-carboxamide derivatives with hydrazine and fluorophenyl groups, exhibiting antioxidant activity. For example:
- 5.10a : Features a 3,5-di-tert-butyl-2-hydroxybenzylidene group linked to the thiophene core, yielding potent radical-scavenging activity .
Comparison :
- The target compound lacks antioxidant-functional groups (e.g., phenolic hydroxyls), suggesting divergent applications compared to 5.10a-d.
Q & A
Q. Critical conditions :
- Temperature control (reflux at 80–100°C for 1–4 hours).
- Anhydrous solvents to prevent hydrolysis of intermediates.
- Use of coupling agents (e.g., DCC or EDC) for efficient amidation .
Advanced: How can researchers optimize the synthesis yield when encountering low purity in the final product?
Answer:
- Reaction optimization :
- Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine).
- Explore microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Purification refinement :
- Employ flash chromatography with optimized solvent gradients (e.g., CH₂Cl₂:MeOH 95:5 → 90:10).
- Use preparative HPLC for challenging separations .
- Analytical monitoring :
- Track reaction progress via TLC or LC-MS to identify byproducts early .
Example : In analogous compounds, substituting DMF with THF increased yields by 15% due to reduced side reactions .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
Answer:
- 1H/13C NMR : Confirms proton environments (e.g., methoxy singlet at δ 3.2–3.5 ppm, aromatic protons at δ 6.5–8.0 ppm) and carbon skeleton (amide carbonyl at δ 165–170 ppm) .
- IR spectroscopy : Identifies key functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 342.1) and fragmentation patterns .
Advanced: How can conflicting NMR data from studies on similar thiophene-carboxamide derivatives be resolved?
Answer:
- 2D NMR analysis : Use COSY and HSQC to resolve overlapping signals (e.g., distinguishing benzofuran and thiophene protons) .
- Computational validation : Compare experimental data with DFT-predicted chemical shifts (software: Gaussian or ADF) .
- Solvent standardization : Re-run spectra in deuterated DMSO or CDCl₃ to eliminate solvent-induced shifts .
Basic: What in vitro assays are commonly used to evaluate biological activity?
Answer:
- Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase targets) .
Key finding : Analogous compounds show IC₅₀ values of 5–20 µM in kinase inhibition assays .
Advanced: How can methodological adjustments address unexpected low activity in initial assays?
Answer:
- Bioavailability enhancement :
- Modify lipophilicity via prodrug synthesis (e.g., ester derivatives) .
- Assess permeability using Caco-2 cell monolayers .
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation and design stable analogs .
Basic: How do structural modifications on the benzofuran moiety influence pharmacological profiles?
Answer:
| Substituent | Effect | Reference |
|---|---|---|
| Methoxy (current compound) | ↑ Lipophilicity, enhances CNS penetration | |
| Hydroxy | ↑ Hydrogen bonding, improves solubility but ↓ metabolic stability | |
| Halogens (e.g., Br) | ↑ Electrophilicity, potential for covalent target binding |
Advanced: What computational strategies predict binding modes with protein targets?
Answer:
- Molecular docking : Use AutoDock Vina or Glide to simulate interactions with active sites (e.g., kinase ATP-binding pockets) .
- Molecular dynamics (MD) : GROMACS simulations to assess binding stability over 100 ns trajectories .
- QSAR modeling : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with activity .
Basic: What are critical stability considerations for storage?
Answer:
- Storage : -20°C under argon; protect from light due to photosensitive thiophene and benzofuran moieties .
- Degradation analysis : Monitor via HPLC-MS; common degradation products include hydrolyzed amides and oxidized benzofuran .
Advanced: How can discrepancies in reported IC₅₀ values across studies be reconciled?
Answer:
- Assay standardization :
- Data normalization :
- Correct for batch-to-batch variability in compound purity (validate via HPLC ≥95%).
- Account for solvent effects (e.g., DMSO concentration ≤0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
